molecular formula C17H6O7 B1265871 3,3',4,4'-Benzophenonetetracarboxylic dianhydride CAS No. 2421-28-5

3,3',4,4'-Benzophenonetetracarboxylic dianhydride

Cat. No. B1265871
CAS RN: 2421-28-5
M. Wt: 322.22 g/mol
InChI Key: VQVIHDPBMFABCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

BTDA is synthesized through a dehydration reaction of 3,3',4,4'-benzophenone tetracarboxylic acid (BTA), with the dehydration process critically influencing the purity and yield of BTDA. Research has shown that the optimal temperature for BTDA synthesis is in the range of 182–211°C, with higher temperatures leading to significant degradation (Su, Dezhen, & Jingxiang, 1991).

Molecular Structure Analysis

The molecular structure of BTDA features a rigid benzophenone core with four carboxylic anhydride groups, which contributes to the high thermal stability and mechanical strength of the resulting polymers. Studies on the crystal structure of BTDA and its derivatives have provided insights into their reactivity and interactions with diamines to form polyimides (Fang et al., 2004).

Chemical Reactions and Properties

BTDA undergoes various chemical reactions, primarily with diamines, to form polyimides. These reactions are influenced by factors such as the nature of the diamine, solvent, and reaction conditions. The introduction of different diamines can significantly alter the properties of the resulting polyimides, including solubility, thermal stability, and mechanical properties (Yang et al., 2010).

Physical Properties Analysis

Polyimides derived from BTDA are known for their outstanding thermal stability, with decomposition temperatures often exceeding 500°C. They also display excellent mechanical properties, such as high tensile strength and modulus, making them suitable for demanding applications (Yang et al., 2002).

Chemical Properties Analysis

The chemical properties of BTDA-based polymers, such as reactivity and resistance to solvents, acids, and bases, are critical for their application in various fields. The presence of benzophenone and carboxylic anhydride groups in BTDA allows for the synthesis of polymers with specific functionalities tailored to particular applications, such as optically active or photolabile polymers (Hajipour et al., 2006).

Scientific Research Applications

1. Synthesis of Polyimides

  • Application Summary: BTDA is primarily used for synthesizing polyimides, which are highly flexible due to the presence of keto and carbonyl groups in the BTDA molecule . Polyimides synthesized from BTDA exhibit high thermal stability, chemical resistance, and high strength and Young’s modulus .
  • Methods of Application: The most common method for producing aromatic polyimide is the reaction of dianhydrides of aromatic tetracarboxylic acids with aromatic diamines. This reaction is carried out both by a two-stage or a single-stage method . The two-stage method involves the formation of a soluble prepolymer (polyamic acid) from which films, fibers, coatings, and other products can be formed . The second stage of the reaction consists in dehydrocyclization of polyamic acid to form the end-product - the aromatic polyimide .
  • Results or Outcomes: The laboratory method for producing BTDA allows obtaining the greatest yield . The polyimides synthesized from BTDA exhibit high thermal stability, chemical resistance, and high strength and Young’s modulus .

2. Preparation of Flexible Polyimide Aerogels

  • Application Summary: BTDA is used to synthesize silsesquioxane-based flexible polyimide aerogels. These aerogels possess high hydrophobicity and good adsorption capacity for various organic solvents .
  • Methods of Application: The aerogel is synthesized by BTDA, 4,4’-diaminodiphenyl, and octa (aminopropylsilsesquioxane) (POSS-NH2) with a facile thermal curing and atmospheric drying process . POSS-NH2 is introduced into the polyimide backbone as a cross-linking agent .
  • Results or Outcomes: The obtained aerogel possesses high hydrophobicity with a water contact angle exceeding 143° . The aerogels show good cyclic adsorption capacity for various organic solvents, such as acetone, methanol, ethyl acetate, etc . After 15 adsorption experiments, the original adsorption capacity of the aerogels (more than 3 times their own weight) is still maintained .

3. Photocatalytic Dye Degradation

  • Application Summary: Benzophenone-cored polyimide synthesized from BTDA is used in photocatalytic dye degradation applications such as methylene blue in water .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

4. Thermal Curative for Epoxy Resins

  • Application Summary: BTDA is used as a thermal curative for epoxy resins. It has been recognized for advancing the performance and extending the service life of products operating under demanding conditions .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: Contributions provided by BTDA include an increase in high-temperature mechanical and dielectric stability and chemical- and wear-resistance for a wide array of epoxy systems . For example, glass transition temperature (Tg) improvements of up to 30°C have been observed .

5. Production of Industrial Parts

  • Application Summary: BTDA is used in the production of molding powders for industrial parts .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

6. Matrix Resins for Fiber-Reinforced Composites

  • Application Summary: BTDA is used in the production of matrix resins for fiber-reinforced composites .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

7. Fibers for Hot-Gas Filtration

  • Application Summary: BTDA is used in the production of fibers for hot-gas filtration .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

8. Foams for Thermal and Acoustic Insulation of Military Vessels

  • Application Summary: BTDA is used in the production of foams for the thermal and acoustic insulation of military vessels .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

9. Wire Enamels and Varnishes for Electric Motor Assemblies

  • Application Summary: BTDA is used in the production of wire enamels and varnishes for electric motor assemblies .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

BTDA causes serious eye irritation and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H6O7/c18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVIHDPBMFABCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029233
Record name Benzophenonetetracarboxylic dianhydride
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Molecular Weight

322.22 g/mol
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Physical Description

Other Solid, Light yellow powder; [Alfa Aesar MSDS]
Record name 1,3-Isobenzofurandione, 5,5'-carbonylbis-
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Product Name

3,3',4,4'-Benzophenonetetracarboxylic dianhydride

CAS RN

2421-28-5
Record name Benzophenonetetracarboxylic dianhydride
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Record name Benzophenonetetracarboxylic acid dianhydride
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Record name 1,3-Isobenzofurandione, 5,5'-carbonylbis-
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Record name Benzophenonetetracarboxylic dianhydride
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Record name Benzophenone-3,3':4,4'-tetracarboxylic dianhydride
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Record name 4,4'-CARBONYLDIPHTHALIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

The liquid, organic acid anhydrides which are used as epoxy resin curing agents in carrying out the invention, include 1-methyl hexahydrophthalic anyhydride, 1-methyltetrahydrophthalic anhydride, NADIC anhydride, NADIC methyl anhydride, and the like liquid anhydrides; and blends of hexahydrophthalic anhydride, tetrahydrophthalic anhydride, phthalic anhydride, pyromellitic dianhydride, polyazelaic polyanhydride, the reaction product of trimellitic anhydride and a glycol, and benzophenone tetracarboxylic acid dianhydride solids with any of the above liquid anhydrides, to provide a liquid admixture of anhydrides. The anhydrides may be used singly or in admixture but the resultant material must be a liquid.
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Synthesis routes and methods II

Procedure details

A process for producing benzophenone tetracarboxylic dianhydride, which comprises adding benzophenone tetracarboxylic acid to a solvent comprising, as the main constituent, an organic compound having a boiling point of more than 100° C. and being inert to benzophenone tetracarboxylic acid and benzophenone tetracarboxylic anhydrides, and heating the resulting mixture. This process enables one to produce benzophenone tetracarboxylic dianhydride having a very low moisture absorbency.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3',4,4'-Benzophenonetetracarboxylic dianhydride
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3,3',4,4'-Benzophenonetetracarboxylic dianhydride
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3,3',4,4'-Benzophenonetetracarboxylic dianhydride
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3,3',4,4'-Benzophenonetetracarboxylic dianhydride
Reactant of Route 5
3,3',4,4'-Benzophenonetetracarboxylic dianhydride
Reactant of Route 6
3,3',4,4'-Benzophenonetetracarboxylic dianhydride

Citations

For This Compound
1,610
Citations
X Fang, Z Wang, Z Yang, L Gao, Q Li, M Ding - Polymer, 2003 - Elsevier
A series of polyimides (PIs) based on 2,3,3′,4′-benzophenonetetracarboxylic dianhydride (2,3,3′,4′-BTDA) and 3,3′,4,4′-BTDA were prepared by the conventional two-step …
Number of citations: 93 www.sciencedirect.com
Q Li, Z Xu, C Yi - Journal of applied polymer science, 2008 - Wiley Online Library
Preparation of poly(amic acid) and polyimide derived from 3,3′,4,4′‐benzophenonetetracarboxylic dianhydride with different diamines by microwave irradiation - Li - 2008 - Journal of …
Number of citations: 18 onlinelibrary.wiley.com
AS Yegorov, AI Wozniak, VS Ivanov… - Oriental Journal of …, 2016 - researchgate.net
This paper includes a series of experiments conducted in order to develop a laboratory method for producing 3, 3', 4, 4'-benzophenonetetracarboxylic dianhydride and selection of the …
Number of citations: 3 www.researchgate.net
H Chen, J Yin - Journal of Polymer Science Part A: Polymer …, 2003 - Wiley Online Library
Benzophenone‐containing, anhydride‐terminated hyperbranched poly(amic acid)s were end‐capped by ortho‐alkyl aniline in situ and then chemically imidized, yielding …
Number of citations: 45 onlinelibrary.wiley.com
KH Hong, G Sun - Carbohydrate polymers, 2011 - Elsevier
Photoactive antimicrobial cotton fabrics were produced by chemically incorporating 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BPTCD) onto the fibers through a pad-dry-…
Number of citations: 45 www.sciencedirect.com
JC Jung, SB Park - Polymer Bulletin, 1995 - Springer
By the solution condensation of 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) with imidazole-blocked 2,5-bis[(n-alkyloxy)methyl]-1,4-benzenediisocyanates (C m -BDIs…
Number of citations: 21 link.springer.com
R Zhang, WL Mattice - Journal of membrane science, 1995 - Elsevier
Diffusion of two small penetrant molecules, O 2 and N 2 , in the bulk amorphous polyimide of 3,3′,4,4′-benzophenonetetracarboxylic dianhydride and 2,2-dimethyl-1,3-(4-…
Number of citations: 59 www.sciencedirect.com
M Mores, PE Cassidy - Journal of Polymer Science Part A …, 1990 - Wiley Online Library
Two new bis(benzylidenephthalide)monomers were synthesized by melt condensation of phenylacetic acid with 3,3′,4,4′‐benzophenonetetracarboxylic dianhydride (BTDA) and with …
Number of citations: 10 onlinelibrary.wiley.com
M Marek Jr, B Schneider, D Hlavata… - … Science, Part A, 1996 - Taylor & Francis
Polyimides based on 3,3′,4,4′-benzophenonetetracarboxylic dianhydride and 4,4′-(alkane-1,n-diyldioxy)dianilines were prepared via the corresponding polyamic acids and …
Number of citations: 5 www.tandfonline.com
A Serra, V Cádiz, PA Martínez… - … Chemistry and Physics, 1986 - Wiley Online Library
New diimidediacids coming from 3,3′,4,4′‐benzophenonetetracarboxylic dianhydride (TBPA) and their corresponding diglycidyl derivatives have been synthesized. Preparation of …
Number of citations: 27 onlinelibrary.wiley.com

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